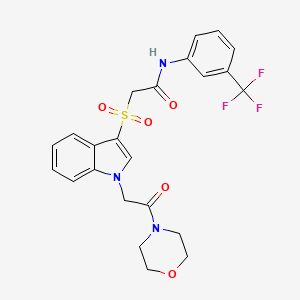

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O5S/c24-23(25,26)16-4-3-5-17(12-16)27-21(30)15-35(32,33)20-13-29(19-7-2-1-6-18(19)20)14-22(31)28-8-10-34-11-9-28/h1-7,12-13H,8-11,14-15H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJQEFJXXHCEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, each requiring precise conditions. A common approach might involve:

Formation of the indole core: : Typically starting from simple aromatic precursors through Fischer indole synthesis.

Introduction of the sulfonyl group: : Sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.

Attachment of the 2-oxoethyl morpholine: : Via amide bond formation reactions, possibly using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Final acylation step: : This involves introducing the 3-(trifluoromethyl)phenyl group through acylation reactions.

Industrial Production Methods

For industrial-scale production, optimizations are performed to enhance yield and purity while maintaining cost-effectiveness and safety. Such methods often employ continuous-flow reactors for better control over reaction conditions and reduced byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound could undergo oxidation reactions at the indole or morpholine rings.

Reduction: : Potential reduction at the sulfonyl group, although less common.

Substitution: : Nucleophilic substitution reactions, especially at the trifluoromethylphenyl ring.

Common Reagents and Conditions

Oxidation: : KMnO₄ (Potassium permanganate), H₂O₂ (Hydrogen peroxide) under mild conditions.

Reduction: : LiAlH₄ (Lithium aluminium hydride) for reducing ketone groups.

Substitution: : Organolithium reagents or Grignard reagents under anhydrous conditions.

Major Products

Oxidation: : Formation of carboxylic acids or aldehydes depending on the site of oxidation.

Reduction: : Formation of corresponding alcohols or amines.

Substitution: : Various substituted derivatives retaining the core structure.

Scientific Research Applications

Chemistry

In organic synthesis, the compound serves as a valuable intermediate for developing other complex molecules. Its unique structure allows for various substitution reactions, making it a versatile building block in synthetic chemistry.

Biology

Research has indicated that this compound may act as a molecular probe for studying cellular processes. Its ability to interact with biological systems opens avenues for exploring its role in signaling pathways and cellular mechanisms.

Medicine

The pharmacological properties of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide have been investigated extensively:

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, highlighting its role as a promising anticancer agent .

- Anti-inflammatory Properties : The compound's structure suggests possible anti-inflammatory effects, warranting further investigation into its therapeutic applications.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The precise mechanism by which this compound exerts its effects can vary based on the application:

Pharmacological Action: : It may interact with specific enzymes or receptors in the body, modulating biochemical pathways.

Biological Studies: : Could act as a fluorescent probe, binding to particular cellular structures or molecules.

Catalysis: : Functions by providing an active site for reactants in industrial chemical processes, enhancing reaction rates.

Comparison with Similar Compounds

Compound 31 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide

- Key Differences: The indole 1-position is substituted with a 4-chlorobenzoyl group instead of a morpholino-2-oxoethyl. A 5-methoxy group is present on the indole ring. The trifluoromethyl group is attached to the 4-position of the phenyl ring in the acetamide moiety.

- The 4-trifluoromethylphenyl substitution could alter electronic properties compared to the 3-position in the target compound .

ZINC2722227 : 2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide

- Key Differences :

- Substitution at the indole 1-position is a 3-fluorobenzyl group.

- The trifluoromethyl group is at the 2-position of the phenyl ring.

- Implications: The benzyl group may reduce solubility compared to the morpholino-2-oxoethyl chain. Positional isomerism of the trifluoromethyl group (2- vs. 3-) could influence receptor interactions .

Analogues with Modified Core Structures

Compound from : 2-((1-(2-Morpholinoethyl)-2-oxohexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Key Differences :

- Replaces the indole core with a hexahydroquinazoline scaffold.

- Uses a thioether linkage instead of sulfonyl.

- Implications :

Pharmacologically Active Analogues

Compound 4f : (E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl]acetamide

- Key Differences: Contains a trifluoroacetyl group and 4-fluorostyryl substitution on the indole. Lacks the sulfonyl linker and morpholino group.

- Implications: The trifluoroacetyl group may enhance electrophilicity, affecting reactivity in biological systems.

Comparative Analysis of Physicochemical Properties

Key Research Findings

- Morpholino vs. Benzyl Substitution: Morpholino-containing compounds (e.g., target compound) generally exhibit improved aqueous solubility compared to benzyl-substituted analogues (e.g., ZINC2722227) due to the polarity of the morpholine ring .

- Trifluoromethyl Position : The 3-trifluoromethylphenyl group in the target compound may offer better steric compatibility with hydrophobic binding pockets than 2- or 4-substituted derivatives .

- Sulfonyl Linkers : Sulfonyl groups enhance metabolic stability compared to thioether or ester linkages, as seen in ’s compound .

Biological Activity

The compound 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features an indole moiety linked to a morpholino group and a trifluoromethyl phenyl group, which are hypothesized to contribute to its biological activity.

Research indicates that compounds similar to this indole derivative often exert their effects through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.

- Disruption of Cellular Processes : The compound may interfere with the electron transport chain in bacteria, leading to cell death.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, thus inhibiting tumor growth.

Antimicrobial Activity

A study evaluating various indole derivatives demonstrated that the compound exhibited significant antimicrobial properties against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) was determined to be below 20 µM for several analogs, indicating potent activity against this pathogen .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| Indole Derivative A | < 20 | M. tuberculosis |

| Indole Derivative B | < 10 | M. tuberculosis |

| This compound | < 20 | M. tuberculosis |

Cytotoxicity

The compound's cytotoxicity was assessed using HepG2 liver cancer cells. The IC20 value was found to be greater than 40 µM, suggesting low toxicity at effective antimicrobial concentrations . This is crucial for developing therapeutic agents that minimize adverse effects on human cells while targeting pathogenic organisms.

Case Studies

-

Study on Antitubercular Activity :

In a recent screening of a library of indole derivatives, the compound showed promising results in inhibiting the growth of M. tuberculosis. The study highlighted its potential as a lead compound for further development into antitubercular agents . -

Structure-Activity Relationship (SAR) :

A detailed SAR analysis indicated that modifications in the side chains could enhance both potency and selectivity against target pathogens. For instance, the introduction of different substituents on the phenyl ring was found to significantly affect antibacterial activity and selectivity profiles .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high purity?

Methodological Answer:

Synthesis optimization requires careful selection of reaction conditions and purification techniques. For multi-step synthesis (common in morpholino-indole derivatives), focus on:

- Step-wise monitoring : Use TLC or HPLC to track intermediate formation (e.g., lactonization of morpholino intermediates as in Scheme 3 of ).

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for the final product .

- Functional group compatibility : Protect reactive groups (e.g., sulfonyl) during alkylation or acylation steps to avoid side reactions .

Advanced: How can researchers address challenges in multi-step synthesis involving morpholino and indole moieties?

Methodological Answer:

Key challenges include steric hindrance from the trifluoromethylphenyl group and sulfonyl-indole instability. Strategies:

- Temporary protecting groups : Use tert-butyl esters for carboxylate intermediates to enable selective N-alkylation (e.g., as in Scheme 3 of ) .

- Reductive amination : For introducing N-substituents to morpholino cores without degrading the indole-sulfonyl backbone (see for analogous sulfonamide synthesis) .

- Catalytic systems : Optimize pTsOH or copper-based catalysts for cyclization steps ( ) .

Basic: What analytical techniques are most effective for characterizing the sulfonyl and acetamide groups?

Methodological Answer:

- FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and acetamide (N–H bend at ~1550 cm⁻¹, C=O at ~1650 cm⁻¹) .

- 1H/13C NMR : Identify sulfonyl-linked indole protons (δ 7.5–8.5 ppm) and trifluoromethylphenyl signals (δ 7.2–7.8 ppm with coupling to CF₃) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., m/z for [M+H]+ in ) .

Advanced: How to resolve contradictions in reported biological activity across different studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Standardized assays : Replicate activity studies using identical cell lines (e.g., AKR1C3 inhibition protocols in ) .

- Purity validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity ( reports discrepancies due to byproducts) .

- Meta-analysis : Compare data across structural analogs (e.g., pyrimidoindole derivatives in vs. morpholino-acetamides in ) .

Basic: How to design experiments to evaluate the compound’s enzyme inhibition potential?

Methodological Answer:

- Target selection : Prioritize enzymes with structural homology to known targets (e.g., AKR1C3 in ) .

- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferone derivatives) to measure IC₅₀ values under controlled pH/temperature .

- Controls : Include positive inhibitors (e.g., indomethacin analogs) and vehicle-only groups .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and analyze degradation via LC-MS ( ’s environmental stability protocols) .

- Metabolite profiling : Use hepatocyte microsomes to identify oxidation or sulfonation byproducts .

- Thermal analysis : DSC/TGA to determine decomposition thresholds (applicable to formulation studies) .

Basic: What in silico methods predict the compound’s molecular targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with protein databases (e.g., PDB IDs for AKR1C3 or COX-2) to identify binding pockets .

- QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methoxy groups) with activity data from analogs () .

Advanced: How to conduct structure-activity relationship (SAR) studies focusing on the trifluoromethyl group?

Methodological Answer:

- Analog synthesis : Replace CF₃ with Cl, CH₃, or H using reductive amination or Suzuki coupling (’s N-alkylation strategies) .

- Bioactivity profiling : Test analogs in enzyme inhibition assays and compare logP/logD values to assess lipophilicity-activity trends .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis (general practice from ) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal ( ’s environmental guidelines) .

Advanced: How to investigate environmental degradation pathways of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.